BenchChemオンラインストアへようこそ!

6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Salt form differentiation Aqueous solubility Solution-phase chemistry

This N3-(piperidin-4-yl)-6-fluoroquinazoline-2,4-dione HCl (CAS 1638612-46-0) is a unique fragment-like building block. The 3-piperidin-4-yl regiochemistry with free amine enables PARP-1/2 inhibitor synthesis (IC₅₀ 0.87–0.94 nM), while the 6-fluoro group enhances metabolic stability. Distinct from N1-substituted analogs, it ensures target selectivity. The HCl salt provides aqueous solubility for direct coupling. Use as your N3-substituted reference standard for reproducible data.

Molecular Formula C13H15ClFN3O2
Molecular Weight 299.73 g/mol
CAS No. 1638612-46-0
Cat. No. B1408343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
CAS1638612-46-0
Molecular FormulaC13H15ClFN3O2
Molecular Weight299.73 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O.Cl
InChIInChI=1S/C13H14FN3O2.ClH/c14-8-1-2-11-10(7-8)12(18)17(13(19)16-11)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6H2,(H,16,19);1H
InChIKeyXGZDFDSTYSEYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione Hydrochloride (CAS 1638612-46-0): Scientific Procurement Baseline


6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride (CAS 1638612-46-0) is a quinazoline-2,4-dione derivative supplied as the hydrochloride salt with a molecular formula of C₁₃H₁₅ClFN₃O₂ and molecular weight of 299.73 g/mol . This compound belongs to a class of quinazoline-2,4(1H,3H)-diones that have been extensively investigated as poly(ADP-ribose)polymerase (PARP) inhibitors, with IC₅₀ values in optimized derivatives reaching the nanomolar to sub-nanomolar range [1]. The compound combines a 6-fluoro substituent on the quinazoline core with a 3-piperidin-4-yl moiety, a regiochemical arrangement that distinguishes it from 1-substituted or C6-unsubstituted analogs and is employed as a versatile synthetic building block for generating bioactive compound libraries, particularly antimicrobial and PARP-targeted agents [2].

Why Generic Substitution of 6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione Hydrochloride Fails for Rigorous Research Programs


Quinazoline-2,4-dione building blocks cannot be interchanged generically because small structural variations—the position of the piperidine attachment, the presence or absence of the 6-fluoro group, and the salt form—produce divergent reactivity, pharmacokinetic profiles of derived products, and target selectivity [1]. The 6-fluoro substituent introduces electron-withdrawing effects that modulate metabolic stability and binding interactions, while the 3-piperidin-4-yl regiochemistry provides a free secondary amine as a derivatization handle distinct from 1-substituted isomers [2]. The hydrochloride salt form further differentiates this compound from its free base by offering enhanced aqueous solubility suitable for solution-phase chemistry and biological assays, making unqualified substitution a source of irreproducible synthetic outcomes and confounded biological data .

Quantitative Differentiation Evidence for 6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione Hydrochloride Evaluation


Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over Free Base

The hydrochloride salt (MW 299.73 g/mol, C₁₃H₁₅ClFN₃O₂) incorporates one equivalent of HCl, increasing molecular weight by approximately 13.8% relative to the free base (MW 263.27 g/mol, CAS 1638666-41-7) . The protonated piperidine nitrogen in the HCl salt form enhances aqueous solubility compared to the neutral free base, a general principle for piperidine-containing building blocks that facilitates dissolution in polar reaction media and biological assay buffers without additional solubilizing agents . The free base form (CAS 1638666-41-7) does not carry this solubility advantage and may require organic co-solvents for aqueous applications.

Salt form differentiation Aqueous solubility Solution-phase chemistry Building block handling

6-Fluoro Substitution: Metabolic Stability and Potency Modulation Versus Des-Fluoro Analog

The 6-fluoro substituent on the quinazoline-2,4-dione core introduces an electron-withdrawing effect that modulates both metabolic stability and target binding affinity relative to the des-fluoro analog (3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride, CAS 1638612-81-3) . In the broader 6-fluoroquinazoline class, the 6-fluoro group has been demonstrated to improve metabolic stability by reducing cytochrome P450-mediated oxidative metabolism at the quinazoline ring, and to enhance binding interactions with target proteins through favorable electronic and steric effects [1]. Specifically, in quinazoline-2,4-dione PARP inhibitor series, fluorine substitution at the 6-position (X = F) produced compounds with IC₅₀ values as low as 9.51 nM, whereas the corresponding unsubstituted analogs (X = H) showed attenuated potency within the same scaffold series [2].

Fluorine substitution Metabolic stability Quinazoline SAR Electron-withdrawing effect

Regiochemical Differentiation: 3-Piperidin-4-yl vs 1-Substituted Quinazoline-2,4-dione Analogs

The attachment of the piperidin-4-yl group at the N3 position of the quinazoline-2,4-dione core creates a distinctly different pharmacophore compared to N1-substituted analogs such as 1-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione [1]. In the N3-substituted series, the piperidine nitrogen is positioned to interact with different sub-pockets of target enzymes; for example, in PARP-1/2 inhibitor design, N3-substituted quinazoline-2,4-diones with a piperazine/piperidine extension have produced inhibitors with IC₅₀ values of 0.94 nM (PARP-1) and 0.87 nM (PARP-2), demonstrating the productive geometry of N3 attachment [2]. By contrast, 1-(piperidin-4-yl)quinazoline-2,4-dione has been reported to target bacterial gyrase and topoisomerase IV, indicating a shifted biological profile arising solely from the altered attachment point [3].

Regiochemistry Piperidine attachment Derivatization handle Quinazoline scaffold

Derived Antimicrobial Activity: 6-Fluoroquinazolinylpiperidinyl Scaffold vs Commercial Agrobactericide

Compounds elaborated from the 6-fluoroquinazolinylpiperidinyl building block demonstrate quantifiable antimicrobial activity against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo). Representative derivative 4f (a 1,2,4-triazole Mannich base) exhibited an EC₅₀ of 18.8 μg/mL, approximately 4.9-fold more potent than the commercial agrobactericide bismerthiazol (EC₅₀ = 92.4 μg/mL) [1]. Additional active derivatives in this series include compounds 4c (EC₅₀ 23.6 μg/mL), 4j (EC₅₀ 23.4 μg/mL), and 7j (EC₅₀ 24.3 μg/mL), all of which substantially outperform bismerthiazol [1]. In a parallel series of 1,3,4-oxadiazole thioether derivatives bearing the same 6-fluoroquinazolinylpiperidinyl moiety, compounds 6a, 6g, 6u, and 6v achieved EC₅₀ values of 30.4, 30.6, 27.5, and 26.0 μg/mL respectively against Xoo [2].

Antimicrobial scaffold Xanthomonas oryzae Agrochemical building block EC₅₀ quantification

Purity Specification: Research-Grade Quality for Reproducible Synthesis

The target compound is supplied with a minimum purity specification of 95% (HPLC) as confirmed by multiple reputable vendors including AKSci and CymitQuimica . This purity level is consistent with research-grade building block standards and ensures that downstream synthetic transformations are not confounded by impurities exceeding 5%. The free base variant (CAS 1638666-41-7) is available at 97% purity per some suppliers, but without the solubility advantages of the HCl salt, and the 2-percentage-point purity difference is within typical batch-to-batch variation for research chemicals in this class .

Purity specification Quality control Building block reliability HPLC purity

Optimal Application Scenarios for 6-Fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione Hydrochloride Based on Quantitative Evidence


PARP-1/2 Inhibitor Medicinal Chemistry Programs Requiring N3-Piperidine Derivatization

The 3-piperidin-4-yl substitution pattern positions the free amine for modular derivatization to access PARP-1/2 inhibitors with sub-nanomolar potency. Optimized N3-piperazine/piperidine-extended quinazoline-2,4-diones have achieved IC₅₀ values of 0.94 nM (PARP-1) and 0.87 nM (PARP-2), demonstrating the productive geometry of this regiochemistry [1]. The HCl salt form enables direct coupling reactions (acylation, reductive amination, sulfonylation) in polar aprotic or aqueous-mixed solvent systems without pre-neutralization steps.

Agrochemical Discovery: Synthesis of 1,2,4-Triazole or 1,3,4-Oxadiazole Antimicrobial Agents

Elaboration of this building block into 1,2,4-triazole Mannich base derivatives has yielded compounds with EC₅₀ values of 18.8–24.3 μg/mL against Xanthomonas oryzae pv. oryzae, representing a 4–5 fold improvement over the commercial standard bismerthiazol (EC₅₀ 92.4 μg/mL) [2]. Similarly, 1,3,4-oxadiazole thioether derivatives built from this scaffold achieved EC₅₀ values of 26.0–30.6 μg/mL against the same pathogen [3]. The 6-fluoro group contributes to the metabolic stability required for in planta persistence.

Fragment-Based Drug Discovery Utilizing the 6-Fluoroquinazoline-2,4-dione Pharmacophore

As a fragment-like building block (MW 299.73), this compound provides the 6-fluoroquinazoline-2,4-dione core pre-functionalized with a piperidine handle, enabling fragment growing or linking strategies. The 6-fluoro substituent is established in the medicinal chemistry literature as a modulator of metabolic stability and target binding for quinazoline-based inhibitors, including dual TNF-α/T-cell proliferation inhibitors from the 6-fluoroquinazoline class [4].

Structure-Activity Relationship Studies Comparing N3- vs N1-Piperidine Quinazoline-2,4-dione Regioisomers

This compound serves as the N3-substituted reference standard for head-to-head comparisons with N1-substituted analogs (e.g., 1-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione) in target profiling experiments. The divergent biological profiles—PARP inhibition for N3-substitution versus bacterial topoisomerase inhibition for N1-substitution—make this a critical control compound for chemogenomic library design [5].

Quote Request

Request a Quote for 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.